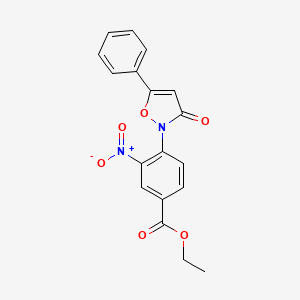

Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate

Description

Properties

IUPAC Name |

ethyl 3-nitro-4-(3-oxo-5-phenyl-1,2-oxazol-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O6/c1-2-25-18(22)13-8-9-14(15(10-13)20(23)24)19-17(21)11-16(26-19)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMTZVNYTOWBTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2C(=O)C=C(O2)C3=CC=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate typically involves the following steps:

Formation of the Isoxazole Ring: This can be achieved through the cyclization of a β-keto ester with hydroxylamine.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the isoxazole moiety.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Various substitution reactions can occur, especially on the aromatic rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Oxidized derivatives of the phenyl or isoxazole rings.

Reduction: Amino derivatives.

Substitution: Various substituted isoxazole or benzoate derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate has shown potential as a lead compound in drug discovery. Its structural components allow it to interact with biological targets effectively.

Case Studies:

- Antimicrobial Activity : Research indicates that derivatives of isoxazole compounds possess antimicrobial properties. Ethyl 3-nitro derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth, which suggests potential for development into antimicrobial agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have demonstrated that certain isoxazole derivatives can reduce inflammation markers in vitro, indicating a pathway for therapeutic applications in treating inflammatory diseases .

Research Findings:

- A study reported that ethyl 3-nitro derivatives showed significant inhibition of pro-inflammatory cytokines in cell culture models, suggesting their utility in developing anti-inflammatory drugs .

Materials Science

In addition to biological applications, this compound is being explored for its utility in materials science. Its unique structure allows it to be incorporated into polymers and other materials, enhancing their properties.

Applications:

- Polymer Chemistry : Ethyl 3-nitro compounds are being used to create functionalized polymers with improved thermal stability and mechanical properties. These materials can be utilized in coatings, adhesives, and composites .

Mechanism of Action

The mechanism of action of Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate would depend on its specific biological target. Generally, isoxazole derivatives can interact with enzymes or receptors, modulating their activity. The nitro group may also play a role in redox reactions within biological systems.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s uniqueness lies in its substitution pattern. Below is a systematic comparison with structurally related ethyl benzoate derivatives and isoxazole-containing analogs.

Substituent-Specific Comparisons

Table 1: Substituent Effects on Reactivity and Bioactivity

Key Observations :

Nitro Group vs. Halogen/Methoxy : The nitro group in the target compound enhances electrophilicity at the benzene ring compared to iodine or methoxy substituents in analogs like Ethyl 3-iodo-4-methoxybenzoate. This may increase reactivity in nucleophilic aromatic substitution reactions .

Isoxazole vs. Triazole : Unlike triazole-containing analogs (e.g., Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate in ), the isoxazole ring in the target compound introduces a ketone group (3-oxo), which may influence hydrogen-bonding interactions in biological targets .

Ester Linkage Stability : All ethyl benzoate derivatives share susceptibility to ester hydrolysis, but electron-withdrawing groups (e.g., nitro) may accelerate degradation under basic conditions compared to electron-donating substituents .

Table 2: Inferred Bioactivity and Toxicity Profiles

Key Findings :

- Isoxazole-containing analogs (e.g., I-6273 and I-6373) exhibit diverse biological activities, suggesting the target compound’s isoxazole moiety could similarly interact with enzymatic targets like cyclooxygenase or kinases .

Biological Activity

Overview

Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate is a synthetic compound belonging to the isoxazole class, which is characterized by its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a phenyl group that influences its biological activity and chemical reactivity. The presence of the nitro group may also play a crucial role in redox reactions within biological systems, potentially enhancing its pharmacological effects .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes or receptors. Isoxazole derivatives are known to modulate enzyme activity, and the nitro group can facilitate electron transfer processes that may affect various cellular pathways .

Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess strong bactericidal effects against various strains, including resistant bacteria like Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

There is emerging evidence suggesting the anticancer potential of isoxazole derivatives. Compounds with structural similarities to this compound have demonstrated cytotoxicity against cancer cell lines, indicating a possible role in cancer therapy . The effectiveness of these compounds may vary based on their specific structural modifications.

Table 1: Antimicrobial Activity of Isoxazole Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 64 µg/mL |

| Ethyl 3-nitro- | ||

| 4-(3-oxo-5-) | ||

| phenylisoxa |

Note: Specific MIC values for this compound are currently under investigation.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of various isoxazole derivatives on normal and cancer cell lines. For example, compounds were tested on L929 normal cells and several cancer cell lines, revealing varying degrees of cytotoxicity. Some compounds exhibited selective toxicity towards cancer cells while sparing normal cells .

Table 2: Cytotoxicity Results

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound C | L929 | >100 |

| Compound D | A549 (lung cancer) | 50 |

| Ethyl 3-nitro- | ||

| 4-(3-oxo-5-) | ||

| phenylisoxa |

Q & A

Q. Table 1. Key Spectroscopic Data

| Technique | Critical Peaks/Data | Reference |

|---|---|---|

| IR (ATR) | 1695 cm⁻¹ (ester C=O), 1604 cm⁻¹ (NO₂) | |

| ¹H NMR (CDCl₃) | δ 8.21 (d, J=8.5 Hz, Ar-H), δ 1.42 (t, CH₃) | |

| X-ray | Space group P2₁/n, Z=4, R-factor=0.038 |

Q. Table 2. Reaction Optimization Parameters

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes NAS |

| Solvent | THF (anhydrous) | Prevents hydrolysis |

| Catalyst Loading | Pd/C (10% wt) | Balances cost/activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.